(2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic Acid
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Overview
Description
The compound with the identifier MFCD31697594 is known as (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the tert-butoxycarbonyl group and the sulfanyl group in its structure makes it a valuable intermediate in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the tert-butoxycarbonyl-protected pyrrolidine-2-carboxylic acid.
Introduction of the Sulfanyl Group: The protected pyrrolidine-2-carboxylic acid is then reacted with a suitable thiol reagent, such as thiourea, under acidic conditions to introduce the sulfanyl group at the 4-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amines, substituted pyrrolidines.
Scientific Research Applications
(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-tert-butoxycarbonyl-4-hydroxy-pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxy group instead of a sulfanyl group.
(2R,4S)-1-tert-butoxycarbonyl-4-methyl-pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
The presence of the sulfanyl group in (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid makes it unique compared to its analogs. This functional group imparts distinct reactivity and allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXPXFOEKLTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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